Sodium 5-cyano-2-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-cyano-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆NNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 5-cyano-2-methylbenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for sodium sulfinates have evolved to include more sustainable and efficient processes. Recent advancements focus on electrochemical synthesis and photoredox catalytic transformations, which offer greener alternatives to traditional methods .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-cyano-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It participates in nucleophilic substitution reactions, forming sulfonamides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, sulfides, sulfonamides, and other organosulfur compounds .
Scientific Research Applications
Sodium 5-cyano-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.
Medicine: Research explores its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 5-cyano-2-methylbenzene-1-sulfinate involves its ability to participate in redox reactions and form stable intermediates. These intermediates can interact with molecular targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sodium sulfinates such as sodium benzenesulfinate and sodium toluenesulfinate. These compounds share similar chemical properties but differ in their substituents and specific applications .
Uniqueness
Sodium 5-cyano-2-methylbenzene-1-sulfinate is unique due to its cyano and methyl substituents, which confer distinct reactivity and stability compared to other sodium sulfinates. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C8H6NNaO2S |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;5-cyano-2-methylbenzenesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c1-6-2-3-7(5-9)4-8(6)12(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
XGLUSYFDOKJSSA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.